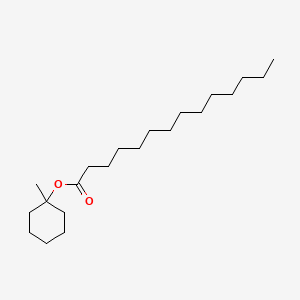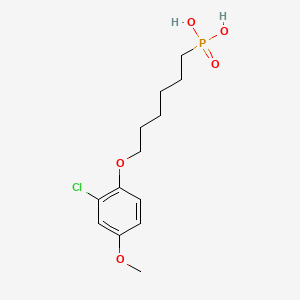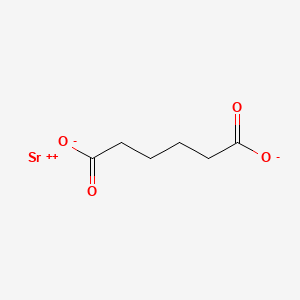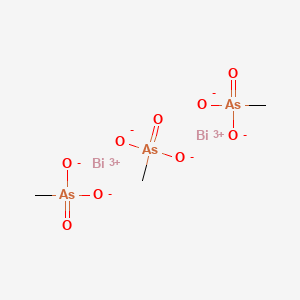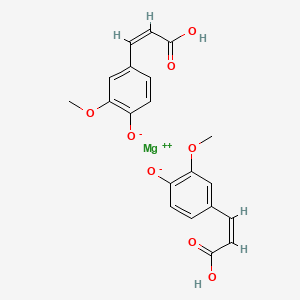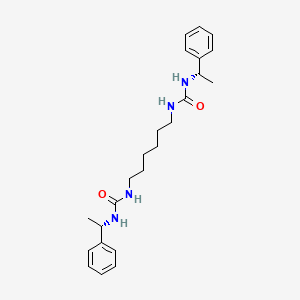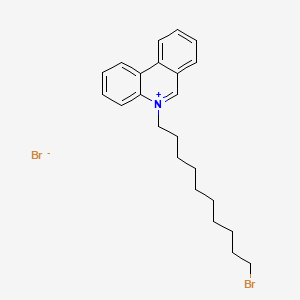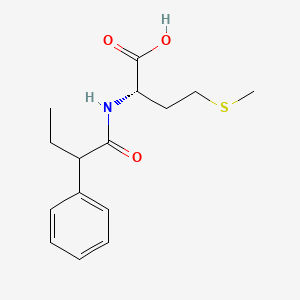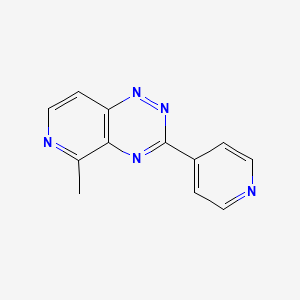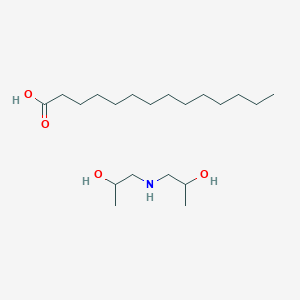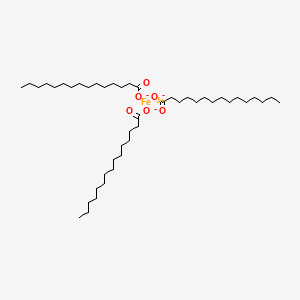
Iron(3+) pentadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Iron(3+) pentadecanoate can be synthesized through the reaction of iron(III) chloride with pentadecanoic acid in an organic solvent. The reaction typically involves heating the mixture to facilitate the formation of the this compound complex. The general reaction is as follows:
FeCl3+3C15H31COOH→Fe(C15H31COO)3+3HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, solvent, and concentration, are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Iron(3+) pentadecanoate can undergo various chemical reactions, including:
Oxidation: The iron(3+) center can be reduced to iron(2+) under certain conditions.
Substitution: Ligands coordinated to the iron center can be substituted with other ligands.
Complexation: this compound can form complexes with other molecules or ions.
Common Reagents and Conditions
Oxidation: Reducing agents such as sodium borohydride can be used to reduce iron(3+) to iron(2+).
Substitution: Ligand exchange reactions can be carried out using various ligands in the presence of a suitable solvent.
Complexation: Complexation reactions can be performed in aqueous or organic solvents, depending on the nature of the ligands and the desired complex.
Major Products Formed
Oxidation: Iron(2+) pentadecanoate and other reduced iron species.
Substitution: New iron complexes with different ligands.
Applications De Recherche Scientifique
Iron(3+) pentadecanoate has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other iron complexes and as a catalyst in organic reactions.
Biology: Investigated for its potential role in biological systems and its interaction with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialized materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of iron(3+) pentadecanoate involves its ability to coordinate with various ligands and participate in redox reactions. The iron center can undergo oxidation and reduction, facilitating electron transfer processes. The molecular targets and pathways involved depend on the specific application and the nature of the ligands coordinated to the iron center.
Comparaison Avec Des Composés Similaires
Iron(3+) pentadecanoate can be compared with other iron(3+) carboxylates, such as iron(3+) acetate and iron(3+) stearate. These compounds share similar coordination chemistry but differ in the length and structure of the carboxylate ligands. The unique properties of this compound, such as its solubility and reactivity, make it suitable for specific applications where other iron(3+) carboxylates may not be as effective.
List of Similar Compounds
- Iron(3+) acetate
- Iron(3+) stearate
- Iron(3+) oxalate
- Iron(3+) citrate
These compounds can be used in similar applications but may exhibit different properties due to variations in their chemical structure.
Propriétés
Numéro CAS |
99116-27-5 |
|---|---|
Formule moléculaire |
C45H87FeO6 |
Poids moléculaire |
780.0 g/mol |
Nom IUPAC |
iron(3+);pentadecanoate |
InChI |
InChI=1S/3C15H30O2.Fe/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17;/h3*2-14H2,1H3,(H,16,17);/q;;;+3/p-3 |
Clé InChI |
ICNOKEQYOALILV-UHFFFAOYSA-K |
SMILES canonique |
CCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCC(=O)[O-].[Fe+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


